molecular formula C12H11ClN2O B2790867 6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one CAS No. 130841-09-7

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one

Cat. No. B2790867
CAS RN: 130841-09-7
M. Wt: 234.68
InChI Key: MMZXSQWDUICEOX-UHFFFAOYSA-N
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Description

“6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The chlorine atom on the phenyl ring and the ethyl group attached to the pyrimidine ring may influence the compound’s physical and chemical properties, and its interactions with biological systems.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring substituted with a 4-chlorophenyl group and an ethyl group . The chlorine atom and the ethyl group are likely to influence the compound’s reactivity and the types of reactions it can undergo.


Chemical Reactions Analysis

As a pyrimidinone, this compound could potentially participate in a variety of chemical reactions. The chlorine atom might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the pyrimidinone ring might undergo reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorine atom might increase its density and boiling point compared to compounds with similar molecular weights .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. Its interactions with biological systems could be particularly interesting to investigate .

properties

IUPAC Name

6-(4-chlorophenyl)-3-ethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-15-8-14-11(7-12(15)16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZXSQWDUICEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one

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